- Use of 2-pyrimidineamidoxime to generate polynuclear homo-/heterometallic assemblies: synthesis, crystal structures and magnetic study with theoretical investigations on the exchange mechanism, Dalton Transactions, 2010, 39(41), 9766-9778
Cas no 90993-49-0 ((Z)-N'-hydroxypyrimidine-2-carboximidamide)
90993-49-0 structure
Product Name:(Z)-N'-hydroxypyrimidine-2-carboximidamide
Número CAS:90993-49-0
MF:C5H6N4O
Megavatios:138.127339839935
MDL:MFCD09751609
CID:799080
PubChem ID:135568469
Update Time:2025-07-14
(Z)-N'-hydroxypyrimidine-2-carboximidamide Propiedades químicas y físicas
Nombre e identificación
-
- N-Hydroxypyrimidine-2-carboximidamide
- Pyrimidine-2-carboxamidoxime
- 2-Pyrimidinecarboximidamide,N-hydroxy-
- N‐HYDROXY‐2‐PYRIMIDINECARBOXIMIDAMIDE
- N'-Hydroxypyrimidine-2-carboximidamide
- 2-pyrimidineamidoxime
- N-Hydroxy-2-pyrimidinecarboximidamide
- N'-hydroxy-pyrimidine-2-carboxamidine
- pyrimidine-2-carboxamide oxime
- 2-Pyrimidinecarboxamidoxime (7CI)
- N-Hydroxy-2-pyrimidinecarboximidamide (ACI)
- N′-Hydroxypyrimidine-2-carboximidamide
- n'-hydroxy-2-pyrimidinecarboximidamide
- F2195-0001
- LS-04712
- Z441830520
- SCHEMBL641368
- 90993-49-0
- AKOS001489689
- AKOS022185591
- 1396764-45-6
- 2-pyrimidinecarboximidamide, N'-hydroxy-
- EN300-45092
- (Z)-N'-hydroxypyrimidine-2-carboximidamide
- ALBB-014815
-
- MDL: MFCD09751609
- Renchi: 1S/C5H6N4O/c6-4(9-10)5-7-2-1-3-8-5/h1-3,10H,(H2,6,9)
- Clave inchi: MTMYDZFBFHZRIJ-UHFFFAOYSA-N
- Sonrisas: N=C(C1N=CC=CN=1)NO
Atributos calculados
- Calidad precisa: 138.05400
- Masa isotópica única: 138.054
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 0
- Complejidad: 228
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 79.8A^2
- Xlogp3: -0.9
Propiedades experimentales
- Color / forma: No data available
- Denso: 1.5±0.1 g/cm3
- Punto de fusión: 230-235℃
- Punto de ebullición: 410.9±28.0 °C at 760 mmHg
- Punto de inflamación: 202.3±24.0 °C
- índice de refracción: 1.68
- PSA: 84.39000
- Logp: 0.27140
- Presión de vapor: 0.0±1.0 mmHg at 25°C
(Z)-N'-hydroxypyrimidine-2-carboximidamide Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264处理后彻底清洗+P280戴防护手套/穿防护服/戴防护眼罩/戴防护面具+P305如果进入眼睛+P351用水小心冲洗几分钟+P338取出隐形眼镜(如果有)并且易于操作,继续冲洗+P337如果眼睛刺激持续+P313获得医疗建议/护理
- Instrucciones de Seguridad: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(Z)-N'-hydroxypyrimidine-2-carboximidamide PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM275837-25g |
N-Hydroxypyrimidine-2-carboximidamide |
90993-49-0 | 95% | 25g |
$303 | 2021-08-18 | |
| TRC | H909930-10mg |
N'-Hydroxypyrimidine-2-carboximidamide |
90993-49-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H909930-50mg |
N'-Hydroxypyrimidine-2-carboximidamide |
90993-49-0 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H909930-100mg |
N'-Hydroxypyrimidine-2-carboximidamide |
90993-49-0 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Matrix Scientific | 064431-500mg |
N'-Hydroxypyrimidine-2-carboximidamide |
90993-49-0 | 500mg |
$158.00 | 2023-09-06 | ||
| Chemenu | CM275837-1g |
N-Hydroxypyrimidine-2-carboximidamide |
90993-49-0 | 95% | 1g |
$74 | 2024-07-20 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H54351-1g |
Pyrimidine-2-carboxamidoxime, 97% |
90993-49-0 | 97% | 1g |
¥2512.00 | 2023-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H54351-5g |
Pyrimidine-2-carboxamidoxime, 97% |
90993-49-0 | 97% | 5g |
¥7833.00 | 2023-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H54351-250mg |
Pyrimidine-2-carboxamidoxime, 97% |
90993-49-0 | 97% | 250mg |
¥590.00 | 2023-03-01 | |
| Enamine | EN300-45092-0.05g |
N'-hydroxypyrimidine-2-carboximidamide |
90993-49-0 | 95% | 0.05g |
$19.0 | 2023-04-30 |
(Z)-N'-hydroxypyrimidine-2-carboximidamide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Water ; neutralized, rt
1.2 Solvents: Ethanol ; rt; 2 h, reflux
1.2 Solvents: Ethanol ; rt; 2 h, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Dabco Solvents: Dimethyl sulfoxide ; rt
1.2 Reagents: Hydroxyamine hydrochloride ; 20 h, rt
1.2 Reagents: Hydroxyamine hydrochloride ; 20 h, rt
Referencia
- A unique single carboxylate-bridged spin-frustrated chiral Mn(II) metallatriangle, Dalton Transactions, 2010, 39(42), 10286-10292
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Water ; neutralized, rt
1.2 Solvents: Ethanol ; rt; 2 h, rt → reflux
1.2 Solvents: Ethanol ; rt; 2 h, rt → reflux
Referencia
- Structural variation from trinuclears to 1D chains: Syntheses, structures and properties, Applied Organometallic Chemistry, 2019, 33(4),
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , Hydroxylamine Solvents: Ethanol , Water
Referencia
- Synthesis, molecular docking, and biological testing of new selective inhibitors of glycogen synthase kinase 3β, Pharmaceutical Chemistry Journal, 2009, 43(3), 148-153
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Water ; rt; 14 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium chloride Solvents: Water ; rt
1.2 Reagents: Sodium chloride Solvents: Water ; rt
Referencia
- Oxadiazole-isopropylamides as Potent and Noncovalent Proteasome Inhibitors, Journal of Medicinal Chemistry, 2013, 56(10), 3783-3805
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Ethanol ; 30 min, rt
1.2 2 h, reflux
1.2 2 h, reflux
Referencia
- Structure-based bioisosterism design, synthesis, insecticidal activity and structure-activity relationship (SAR) of anthranilic diamide analogues containing 1,2,4-oxadiazole rings, Pest Management Science, 2017, 73(5), 917-924
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol ; reflux
Referencia
- Ethionamide Boosters. 2. Combining Bioisosteric Replacement and Structure-Based Drug Design To Solve Pharmacokinetic Issues in a Series of Potent 1,2,4-Oxadiazole EthR Inhibitors, Journal of Medicinal Chemistry, 2012, 55(1), 68-83
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride Solvents: Methanol ; overnight, rt
Referencia
- Potent and Selective Nonpeptidic Inhibitors of Procollagen C-Proteinase, Journal of Medicinal Chemistry, 2007, 50(15), 3442-3456
(Z)-N'-hydroxypyrimidine-2-carboximidamide Raw materials
(Z)-N'-hydroxypyrimidine-2-carboximidamide Preparation Products
(Z)-N'-hydroxypyrimidine-2-carboximidamide Literatura relevante
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
90993-49-0 ((Z)-N'-hydroxypyrimidine-2-carboximidamide) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
SunaTech Inc.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Proveedor de China
Lote
上海帛亦医药科技有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
NewCan Biotech Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos